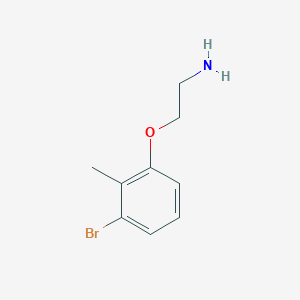
Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a pyrrolidine ring, a brominated phenoxy group, and a cyanophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Bromination: The phenoxy group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The bromine atom on the phenoxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary or secondary amines from the cyano group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure might impart desirable properties to these materials, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and cyano groups could facilitate these interactions by forming hydrogen bonds or van der Waals forces with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (S)-3-(4-chloro-2-cyanophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl (S)-3-(4-fluoro-2-cyanophenoxy)pyrrolidine-1-carboxylate
- Tert-butyl (S)-3-(4-methyl-2-cyanophenoxy)pyrrolidine-1-carboxylate
Uniqueness
Compared to its analogs, Tert-butyl (S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine is a larger atom with different electronic properties compared to chlorine, fluorine, or methyl groups, potentially leading to distinct chemical and biological behaviors.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its complex structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactivity, and mechanism of action can pave the way for new discoveries and innovations.
Propriétés
Formule moléculaire |
C16H19BrN2O3 |
|---|---|
Poids moléculaire |
367.24 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(4-bromo-2-cyanophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-7-6-13(10-19)21-14-5-4-12(17)8-11(14)9-18/h4-5,8,13H,6-7,10H2,1-3H3/t13-/m0/s1 |
Clé InChI |
CVPSEXNDSVXXAA-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)Br)C#N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)



![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B12072394.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)





